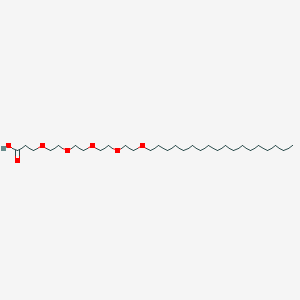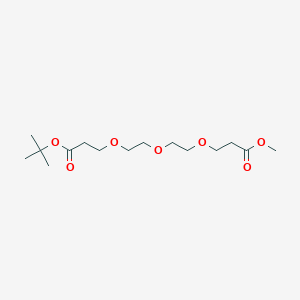
(1,3-dioxoisoindolin-2-yl)-PEG9-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindolin-2-yl)-PEG9-acid is a compound that features a phthalimide group linked to a polyethylene glycol (PEG) chain with nine ethylene glycol units, terminating in a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-PEG9-acid typically involves the reaction of phthalic anhydride with an amine to form the phthalimide core. The PEG chain is then attached through a series of condensation reactions. One common method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions often require heating and may involve catalysts to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindolin-2-yl)-PEG9-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the phthalimide group or the PEG chain.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the phthalimide core or the PEG chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, (1,3-dioxoisoindolin-2-yl)-PEG9-acid is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used for bioconjugation, where it can link biomolecules such as proteins or peptides to PEG chains. This modification can improve the solubility and stability of biomolecules, making them more suitable for therapeutic applications.
Medicine
In medicine, this compound is explored for drug delivery systems. The PEG chain can enhance the pharmacokinetics of drugs, improving their circulation time and reducing immunogenicity.
Industry
In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable linkages with other molecules makes it useful in creating advanced materials for various applications.
Mechanism of Action
The mechanism by which (1,3-dioxoisoindolin-2-yl)-PEG9-acid exerts its effects depends on its application. In drug delivery, the PEG chain can shield the drug from the immune system, enhancing its bioavailability. The phthalimide group can interact with specific molecular targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dioxoisoindolin-2-yl)-PEG8-acid: Similar structure but with one less ethylene glycol unit.
(1,3-Dioxoisoindolin-2-yl)-PEG10-acid: Similar structure but with one more ethylene glycol unit.
(1,3-Dioxoisoindolin-2-yl)-PEG9-amine: Similar structure but with an amine group instead of a carboxylic acid.
Uniqueness
(1,3-Dioxoisoindolin-2-yl)-PEG9-acid is unique due to its specific PEG chain length, which can influence its solubility, reactivity, and biological interactions. The carboxylic acid group provides a versatile handle for further chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO13/c29-25(30)5-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-28-26(31)23-3-1-2-4-24(23)27(28)32/h1-4H,5-22H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUQOXHLZVQILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

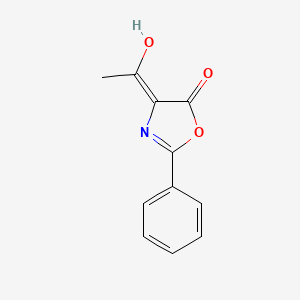

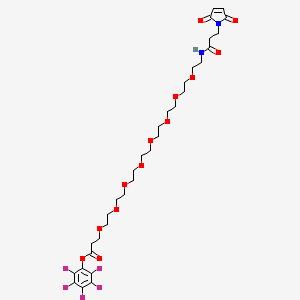


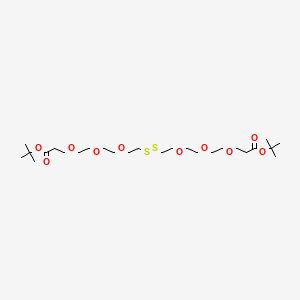
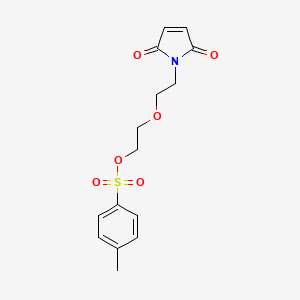
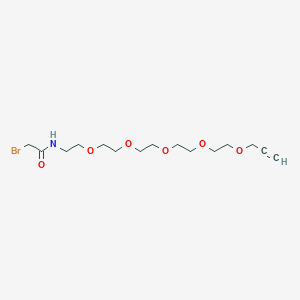
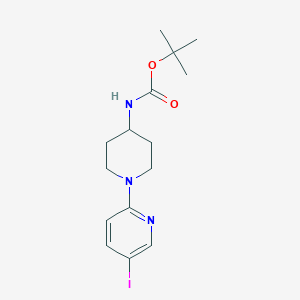
![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)
